molecular formula C13H16O2 B1490079 4-[4-(Propan-2-yl)phenyl]but-3-enoic acid CAS No. 1263217-62-4

4-[4-(Propan-2-yl)phenyl]but-3-enoic acid

Cat. No.: B1490079
CAS No.: 1263217-62-4
M. Wt: 204.26 g/mol
InChI Key: UJHYPDJJRIGEIU-ONEGZZNKSA-N
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Description

4-[4-(Propan-2-yl)phenyl]but-3-enoic acid (CAS No: 1263217-62-4) is a high-purity chemical compound with a molecular formula of C13H16O2 and a molecular weight of 204.26 g/mol. It is supplied for research purposes and is strictly labeled "For Research Use Only." Not for diagnostic, therapeutic, or human use. This compound is of significant interest in medicinal chemistry research, particularly in the design and synthesis of novel small-molecule inhibitors. Structurally related compounds featuring a but-3-enoic acid moiety attached to a substituted phenyl ring have been investigated as key intermediates and core structures for developing potent enzyme inhibitors . Research into similar compounds has demonstrated their potential as dual inhibitors of serine hydrolases, such as cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), which are important targets in the development of new anti-inflammatory and analgesic drugs . Furthermore, structurally analogous molecules like 4-phenyl-3-butenoic acid have been identified as novel histone deacetylase (HDAC) inhibitors with anti-tumorigenic properties, suggesting a potential research pathway for investigating oncology applications . Researchers can utilize this compound as a valuable building block for probing structure-activity relationships and optimizing physicochemical properties in drug discovery programs.

Properties

IUPAC Name

(E)-4-(4-propan-2-ylphenyl)but-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-10(2)12-8-6-11(7-9-12)4-3-5-13(14)15/h3-4,6-10H,5H2,1-2H3,(H,14,15)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHYPDJJRIGEIU-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[4-(Propan-2-yl)phenyl]but-3-enoic acid, also known as (3E)-4-(4-isopropylphenyl)but-3-enoic acid, has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and analgesic research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by its structure, which includes a but-3-enoic acid backbone with an isopropyl-substituted phenyl group. The synthesis typically involves the following steps:

  • Starting Materials : The synthesis begins with 4-isopropylbenzaldehyde and malonic acid.
  • Condensation Reaction : A condensation reaction is performed using sodium ethoxide as a base to form a β-keto ester.
  • Decarboxylation : The β-keto ester undergoes decarboxylation under acidic conditions to yield the final product.

These steps can be optimized for industrial production to enhance yield and purity using continuous flow reactors and advanced purification techniques.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory pathways. Notably, it may inhibit cyclooxygenase (COX) enzymes, leading to a reduction in pro-inflammatory prostaglandins, which are mediators of inflammation and pain.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to reduce inflammation in various models, potentially making it a candidate for therapeutic applications in inflammatory diseases.

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has demonstrated analgesic effects. Studies suggest that it may alleviate pain by modulating pain pathways at the molecular level .

Case Study 1: In Vivo Analysis

A study investigated the anti-inflammatory effects of the compound in a rat model induced with paw edema. Results indicated that administration of this compound significantly reduced swelling compared to control groups, supporting its potential use in treating inflammatory conditions.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with various biological targets. These studies suggest that it binds effectively at the active sites of COX enzymes, further validating its role as an anti-inflammatory agent .

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityMechanism
This compoundStructureAnti-inflammatory, AnalgesicCOX inhibition
Cinnamic AcidStructureAntioxidant, AntimicrobialFree radical scavenging
4-AcetaminophenolStructureAnalgesic, AntipyreticCOX inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

  • (E)-4-[4-[bis(2-Chloroethyl)amino]phenyl]but-3-enoic acid Key Differences: Replaces the isopropyl group with a bis(2-chloroethyl)amino substituent, introducing alkylating properties characteristic of nitrogen mustard agents. In contrast, 4-[4-(Propan-2-yl)phenyl]but-3-enoic acid lacks alkylating functionality, suggesting divergent biological applications . Physicochemical Properties: The chloroethyl groups increase molecular weight (C14H17Cl2NO2 vs. C13H16O2) and polarity, likely reducing lipophilicity compared to the isopropyl-substituted analogue.

Butenoic Acid Derivatives with Extended Conjugation

  • (E)-4-[4-[[4-[[(E)-3-Carboxyprop-2-enoyl]amino]phenyl]methyl]anilino]-4-oxobut-2-enoic acid Key Differences: Incorporates additional carboxylic acid and amide groups, creating a conjugated system with extended π-electron delocalization. Functional Implications: The presence of multiple hydrogen-bonding sites enhances solubility in polar solvents and may improve binding affinity in protein-targeted applications. However, the increased complexity (C22H19N2O6) could complicate synthetic scalability compared to the simpler isopropyl-substituted compound .

Silylated Butenoic Acid Analogues

  • 4-Cyclohexylidene-2,2-dimethyl-3-(trimethylsilyl)but-3-enoic acid (34d) Key Differences: Features a trimethylsilyl (TMS) group and cyclohexylidene moiety, which enhance steric bulk and alter electronic properties. Functional Implications: The TMS group improves stability against nucleophilic attack, making this compound suitable for catalytic asymmetric synthesis.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Key Functional Groups Applications Key Properties
This compound C13H16O2 Carboxylic acid, isopropylphenyl Pharmaceutical intermediates Moderate polarity, thermal stability
(E)-4-[4-[bis(2-Chloroethyl)amino]phenyl]but-3-enoic acid C14H17Cl2NO2 Carboxylic acid, nitrogen mustard Antineoplastic agents Alkylating activity, higher reactivity
(E)-4-[4-[[4-[[(E)-3-Carboxyprop-2-enoyl]amino]phenyl]methyl]anilino]-4-oxobut-2-enoic acid C22H19N2O6 Carboxylic acid, amide, ketone Drug discovery, polymer chemistry High polarity, multi-functional reactivity
4-Cyclohexylidene-2,2-dimethyl-3-(trimethylsilyl)but-3-enoic acid (34d) C15H24O2Si Carboxylic acid, TMS, cyclohexylidene Asymmetric catalysis Enhanced steric protection, lipophilicity

Research Findings and Implications

  • Reactivity: The isopropyl group in this compound provides steric hindrance that may slow electrophilic aromatic substitution compared to analogues with electron-donating substituents (e.g., amino groups) .
  • Synthetic Utility: Simpler derivatives like this compound are more amenable to large-scale synthesis than multi-functional analogues, which require complex purification steps .

Preparation Methods

Starting Carbonyl Compounds

The synthesis begins with the corresponding carbonyl compound $$ R1 - CO - R2 $$, where $$ R1 $$ is the 4-(propan-2-yl)phenyl group and $$ R2 $$ is hydrogen or an organic radical. For this compound, the carbonyl precursor is typically a ketone or aldehyde bearing the 4-(propan-2-yl)phenyl substituent.

Formation of Vinyl Magnesium Halide Adducts

The carbonyl compound reacts with vinyl magnesium halides (vinyl Grignard reagents) to form the corresponding allylic alcohol intermediates. This step introduces the vinyl group essential for the but-3-ene structure.

$$
R1 - CO - R2 + \text{CH}2=CHMgX \rightarrow R1 - CH(OH) - CH=CH_2
$$

where $$ X $$ is a halide (Cl, Br, or I).

Alternative Route via Acetylides and Partial Hydrogenation

Alternatively, the carbonyl compound can react with acetylides such as sodium acetylide to form alkynyl intermediates, which are then partially hydrogenated to yield the vinyl group.

$$
R1 - CO - R2 + NaC \equiv CH \rightarrow R1 - C \equiv C - R2 \xrightarrow[\text{partial H}2]{\text{catalyst}} R1 - CH=CH - R_2
$$

This method allows precise control over the geometry of the double bond in the but-3-enoic acid.

Conversion to But-3-enoic Acid

The allylic alcohol or vinyl intermediate is then converted to the corresponding but-3-enoic acid by oxidation or hydrolysis steps, depending on the protecting groups and substituents present. Esters can be formed if alkylation or esterification is desired, often using lower alkyl groups for solubility and handling advantages.

Reaction Conditions and Catalysts

  • Grignard Reactions: Typically carried out in anhydrous ether solvents under inert atmosphere to prevent moisture interference.
  • Partial Hydrogenation: Employs catalysts such as Lindlar's catalyst to selectively hydrogenate alkynes to cis-alkenes without over-reduction to alkanes.
  • Oxidation: Mild oxidizing agents are used to convert alcohol intermediates to acids, avoiding over-oxidation or degradation of sensitive vinyl groups.

Summary Table of Preparation Steps

Step Reagents/Conditions Outcome Notes
1. Carbonyl compound synthesis Starting from 4-(propan-2-yl)benzaldehyde or ketone Carbonyl intermediate with substituted phenyl Commercially available or synthesized via Friedel-Crafts alkylation
2. Vinyl group introduction Vinyl magnesium halide (CH2=CHMgX) or sodium acetylide + partial hydrogenation Allylic alcohol or vinyl intermediate Control of stereochemistry via choice of method
3. Oxidation/hydrolysis Mild oxidants (e.g., KMnO4, CrO3 alternatives) or acidic hydrolysis This compound Esterification possible for derivatives
4. Purification Crystallization, distillation, chromatography Pure acid or ester product Ensures removal of side products and unreacted materials

Research Findings and Optimization Notes

  • The patent US4585594A emphasizes that the starting carbonyl compounds and vinyl magnesium halides can be tailored to introduce various substituents, allowing for a broad scope of 4-substituted but-3-ene-1-carboxylic acids, including the isopropylphenyl derivative.
  • The partial hydrogenation route provides an alternative when vinyl magnesium halides are less accessible or when stereochemical control is critical.
  • Reaction yields and purity depend strongly on the control of moisture and temperature during Grignard formation and on the catalyst choice during hydrogenation.
  • Ester derivatives of the acid can be preferentially synthesized by using alkyl vinyl magnesium halides or by esterification post acid formation, which is useful for downstream applications.

Q & A

Q. What experimental designs are critical for assessing the compound's photostability and oxidative degradation?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to UV light (320–400 nm) and 3% H2O2H_2O_2.
  • LC-MS Analysis : Monitor degradation products (e.g., epoxidation of the double bond).
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(Propan-2-yl)phenyl]but-3-enoic acid
Reactant of Route 2
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4-[4-(Propan-2-yl)phenyl]but-3-enoic acid

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